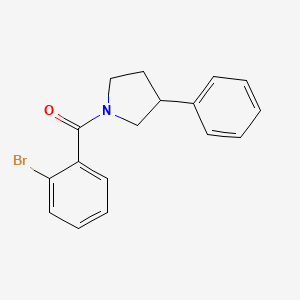![molecular formula C21H16ClNO3 B6525601 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate CAS No. 1007678-95-6](/img/structure/B6525601.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate (4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate) is a synthetic compound used in laboratory experiments for its scientific research applications. It is an organic compound composed of a phenyl group, a pyridin-2-yl group, and a 4-chlorophenoxy group. Its structure and components are important for understanding its potential applications and effects.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "4-[(E)-2-(PYRIDIN-2-YL)ETHENYL]PHENYL 2-(4-CHLOROPHENOXY)ACETATE" . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate in laboratory experiments include its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to inhibit acetylcholinesterase. Additionally, it is relatively easy to synthesize and is not toxic to humans. However, it is important to note that its effects on other cell lines, such as normal cells, are not well understood and its use in laboratory experiments should be done with caution.
Orientations Futures
For 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate research include further exploration of its potential applications in medicine, such as its potential use as an antifungal or antibacterial agent. Additionally, further research is needed to better understand its effects on other cell lines, such as normal cells, and its potential to inhibit acetylcholinesterase. Furthermore, further research is needed to explore its potential use as an insecticide or herbicide. Finally, its potential use as a food preservative or food additive should also be explored.
Méthodes De Synthèse
4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate is synthesized using a multi-step reaction. The reaction starts with the formation of a pyridin-2-yl ethyl ester from the reaction of pyridine and ethyl bromoacetate. This is followed by a palladium-catalyzed cross-coupling of the pyridin-2-yl ethyl ester with 4-chlorophenol, which yields a 4-chlorophenoxy ethyl ester. Finally, a base-promoted hydrolysis of the 4-chlorophenoxy ethyl ester produces 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate.
Applications De Recherche Scientifique
4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate has been used in scientific research for its potential to inhibit the growth of certain bacteria and fungi. It has been shown to have antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, it has been used in research on the inhibition of the enzyme acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c22-17-7-12-19(13-8-17)25-15-21(24)26-20-10-5-16(6-11-20)4-9-18-3-1-2-14-23-18/h1-14H,15H2/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNIASDQRWTZOI-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525565.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate](/img/structure/B6525578.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate](/img/structure/B6525583.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)
![N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6525621.png)
![N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B6525623.png)
![N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6525629.png)